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Compound of Interest

Compound Name: 4-Hydroxy-2-nitrobenzaldehyde

Cat. No.: B1583022

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis,
and spectral characterization of 4-Hydroxy-2-nitrobenzaldehyde. The information is intended
to support research and development activities involving this compound.

Physicochemical Properties

4-Hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula
C7HsNOa.[1][2] Its chemical structure consists of a benzene ring substituted with a hydroxyl
group at position 4, a nitro group at position 2, and a formyl (aldehyde) group at position 1. The
presence of these functional groups dictates its chemical reactivity and physical properties.
Commercial preparations of this compound are typically available with a purity of 97% and
present as a solid.[3]

Quantitative Physicochemical Data

A summary of the available quantitative data for 4-Hydroxy-2-nitrobenzaldehyde is presented
in Table 1. It is important to note that much of the publicly available data for this specific isomer
is computationally derived. For comparative purposes, experimental data for related isomers
are also included where available.
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Property

Value (4-Hydroxy-2-
. Data Type Reference | Notes
nitrobenzaldehyde)

Molecular Weight

167.12 g/mol Computed [1112]

Melting Point

For comparison, 4-
Hydroxy-3-
nitrobenzaldehyde
has a melting point of
- 140-142 °C[4] and 5-
Hydroxy-2-

No experimental data

available.

nitrobenzaldehyde
has a melting point of
165-169 °C.[5]

Boiling Point

For comparison, 5-
Hydroxy-2-
No experimental data nitrobenzaldehyde
available. has a predicted boiling
point of 373.0+£32.0
°C.[5]

Solubility

The presence of the

) ) polar hydroxyl and
Soluble in organic _
o o nitro groups suggests
solvents, with limited Qualitative N
o some water solubility,
solubility in water. '
though the aromatic

ring limits this.[6][7]

pKa

The phenolic proton's

] acidity is influenced by
No experimental data
] - the electron-
available. ) ) )
withdrawing nitro and

aldehyde groups.

LogP (Octanol/Water

Partition Coefficient)

0.9 Computed [1]

Synthesis and Reactivity
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The synthesis of 4-Hydroxy-2-nitrobenzaldehyde can be approached through several general
strategies for the functionalization of aromatic rings. A plausible synthetic route involves the
nitration of a substituted benzaldehyde.

Plausible Synthetic Pathway

A potential method for the synthesis of 4-Hydroxy-2-nitrobenzaldehyde is the nitration of 4-
hydroxybenzaldehyde. This reaction requires careful control of conditions to achieve the
desired regioselectivity.

(

Nitrating Mixture (HNO3/H2S04)

( )

Click to download full resolution via product page

Plausible synthesis of 4-Hydroxy-2-nitrobenzaldehyde.

General Reactivity

The chemical behavior of 4-Hydroxy-2-nitrobenzaldehyde is governed by its three functional
groups:

» Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo reactions
such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions
(e.g., aldol condensation, Wittig reaction).[8]
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e Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring
towards electrophilic substitution. It can be reduced to an amino group, which is a common
transformation in the synthesis of pharmaceuticals.

o Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated. It also
activates the ring towards electrophilic substitution, although this effect is countered by the
deactivating nitro and aldehyde groups.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of 4-Hydroxy-2-
nitrobenzaldehyde.

General Experimental Protocols for Spectroscopic
Analysis

The following are general methodologies for obtaining spectroscopic data for compounds like
4-Hydroxy-2-nitrobenzaldehyde.

Spectroscopic Analysis

Mass Spectrometry
(GC-MS or ESI-MS)
NMR Spectroscopy
(in deuterated solvent)
IR Spectroscopy
(solid or mull)
UV-Vis Spectroscopy
(in solution)

Sample Preparatig
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Workflow for spectroscopic characterization.

Expected Spectral Features

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic
proton (downfield, likely >9.5 ppm), the aromatic protons (in the aromatic region, 7-9 ppm),
and the hydroxyl proton (variable, depending on solvent and concentration). The coupling
patterns of the aromatic protons would be indicative of the substitution pattern.

e 13C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the
aldehyde at a characteristic downfield shift (around 190 ppm), along with signals for the
aromatic carbons.

« Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption
bands for the O-H stretch of the hydroxyl group (broad, ~3200-3600 cm~1), the C=0 stretch
of the aldehyde (~1700 cm~1), and the asymmetric and symmetric stretches of the nitro
group (~1530 and ~1350 cm™1, respectively).

o UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent would likely exhibit
absorption bands corresponding to Tt-1t* and n-1t* electronic transitions within the aromatic
system and the carbonyl and nitro groups.

e Mass Spectrometry: The mass spectrum would show the molecular ion peak (M*)
corresponding to the molecular weight of the compound. Fragmentation patterns would likely
involve the loss of the nitro and aldehyde groups. A GC-MS analysis shows a top peak at
m/z 137.[1]

Biological Activity and Applications in Drug
Development

There is a notable lack of specific research on the biological activities and potential applications
of 4-Hydroxy-2-nitrobenzaldehyde in drug development. Searches for its biological effects
often lead to studies on the well-characterized lipid peroxidation product, 4-hydroxy-2-nonenal,
or other isomers such as 4-hydroxy-3-nitrobenzaldehyde.
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For comparison, some related compounds have been investigated for their biological potential.
For instance, derivatives of 4-nitrobenzaldehyde have been explored for their potential as
anticancer agents.[8] It is plausible that 4-Hydroxy-2-nitrobenzaldehyde could serve as a
scaffold or intermediate in the synthesis of novel therapeutic agents, but this remains an area
for future investigation. Given the absence of data on its interaction with biological systems, no
signaling pathway diagrams can be provided at this time.

Conclusion

4-Hydroxy-2-nitrobenzaldehyde is a functionalized aromatic aldehyde with potential as a
building block in organic synthesis. This guide has summarized the available physicochemical
and spectral data, much of which is currently based on computational models and comparisons
with related isomers due to a lack of extensive experimental characterization in the public
domain. Further experimental validation of its properties and exploration of its biological
activities are necessary to fully understand its potential applications, particularly in the field of
drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Hydroxy-2-
nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583022#physicochemical-properties-of-4-hydroxy-
2-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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